3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a dioxolobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide typically involves multiple steps. The starting materials often include commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene. The core units can be prepared through a series of reactions, including lithiation and subsequent derivatization to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
[1,3]-Dioxolo[4,5-f]benzodioxole: A related compound with similar structural features and applications.
[1,3]-Dioxolo[4,5-c]quinoline: Another structurally similar compound known for its antimicrobial properties.
Uniqueness
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide is unique due to its combination of a benzenesulfonyl group and a dioxolobenzothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c20-16(6-7-26(21,22)11-4-2-1-3-5-11)19-17-18-12-8-13-14(24-10-23-13)9-15(12)25-17/h1-5,8-9H,6-7,10H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGGDROMYJHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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